

N-methylpyridine-2-carboxamide (2PY): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-methylpyridine-2-carboxamide

Cat. No.: B122734

[Get Quote](#)

An In-depth Review of the Metabolism, Analysis, and Biological Significance of a Key Nicotinamide Metabolite

Introduction

N-methylpyridine-2-carboxamide, more formally known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a primary terminal metabolite of nicotinamide (NAM), a form of vitamin B3.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of 2PY's role as a metabolite. It delves into its biochemical pathways, quantitative data on its physiological and pathophysiological concentrations, detailed experimental protocols for its analysis, and its biological significance, particularly as a uremic toxin and an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1).

Biochemical Pathways of 2PY Formation

The formation of 2PY is a key step in the catabolism of nicotinamide. This process primarily occurs in the liver and involves a two-step enzymatic conversion.

Metabolic Pathway of N1-Methyl-2-pyridone-5-carboxamide (2PY) Formation

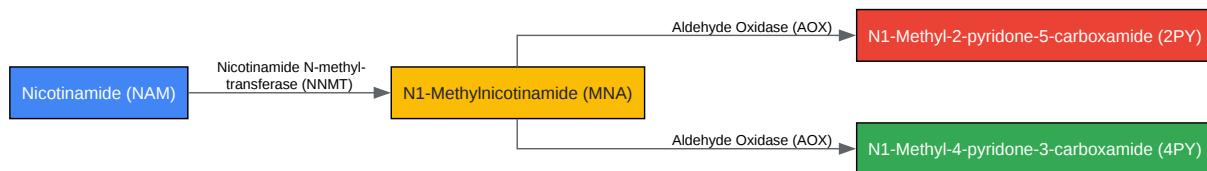

[Click to download full resolution via product page](#)

Figure 1: Metabolic pathway of 2PY formation from nicotinamide.

The metabolic cascade begins with the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA). Subsequently, aldehyde oxidase (AOX) catalyzes the oxidation of MNA to either 2PY or its isomer, N1-methyl-4-pyridone-3-carboxamide (4PY).^[3]

Quantitative Data

The concentration of 2PY in biological fluids is a critical parameter, particularly in the context of kidney function. The following tables summarize key quantitative data gathered from various studies.

Table 1: Plasma Concentrations of N1-Methyl-2-pyridone-5-carboxamide (2PY)

Population	Mean Concentration (ng/mL)	Mean Concentration (μmol/L)	Reference(s)
Healthy Subjects	140 ± 20	0.92 ± 0.13	[1]
Healthy Subjects	126 ± 27	0.83 ± 0.18	[4]
Healthy Subjects	1370 ± 680	9.01 ± 4.47	[1]
Patients with Chronic Kidney Disease (CKD)	3100 ± 1870 (Hemodialysis)	20.37 ± 12.29 (Hemodialysis)	[1]
Patients with Chronic Kidney Disease (CKD)	4020 ± 3280 (Uremic)	26.42 ± 21.56 (Uremic)	[1]
Patients with Chronic Kidney Disease (CKD)	6086 (Dialysis)	40 (Dialysis)	[4]
Patients with Chronic Kidney Disease (CKD)	up to 7800 ± 3590 (Uremic)	up to 51.26 ± 23.60 (Uremic)	[1]

Table 2: Pharmacokinetic and In Vitro Inhibition Data for N1-Methyl-2-pyridone-5-carboxamide (2PY)

Parameter	Value	Reference(s)
Elimination Half-life (t _{1/2})	~1-3 hours (of parent NAM)	[5]
PARP-1 Inhibition (IC ₅₀)	8 μM (1.22 mg/L)	[1][6]

Table 3: Urinary Excretion of Nicotinamide Metabolites in Healthy vs. Renal Transplant Recipients (RTR)

Metabolite	Healthy Kidney Donors (µmol/day)	Renal Transplant Recipients (RTR) (µmol/day)	Reference(s)
2Py	155.6 (119.6–217.6)	178.1 (130.3–242.8)	[7]
N1-MN	41.4 (31.6–57.2)	22.0 (15.8–31.8)	[7]

Experimental Protocols

Accurate quantification of 2PY is essential for clinical and research applications. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common analytical technique.

Protocol 1: Quantification of 2PY in Human Urine by HPLC-UV

This protocol is a composite based on methodologies described in the literature for the analysis of nicotinamide metabolites.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction

- To 1 mL of urine, add an appropriate internal standard.
- Add a saturating amount of a salt (e.g., sodium chloride or ammonium sulfate) to the urine sample and vortex to dissolve.
- Add an equal volume of a water-miscible organic solvent (e.g., acetonitrile).
- Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
- Carefully collect the upper organic layer containing the extracted analytes.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

- Column: Biphenyl column (e.g., 100 × 2.1 mm, 2.6-μm particle size).[9]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent like 1-heptanesulfonic acid can be added to the mobile phase to improve the retention of the polar analytes.[10]
- Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
- Detection: UV detection at a wavelength of approximately 260 nm.[12]
- Quantification: Create a calibration curve using standards of known 2PY concentrations. The concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.

Experimental Workflow for HPLC Analysis of 2PY in Urine

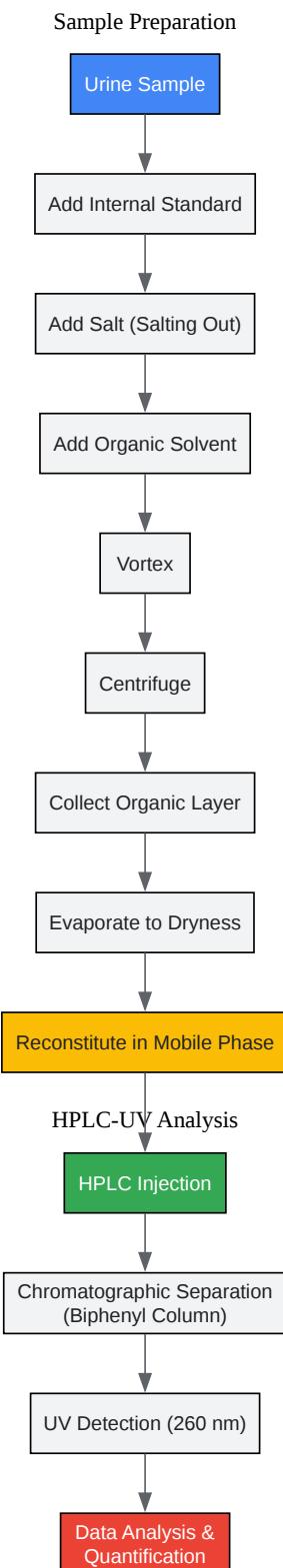
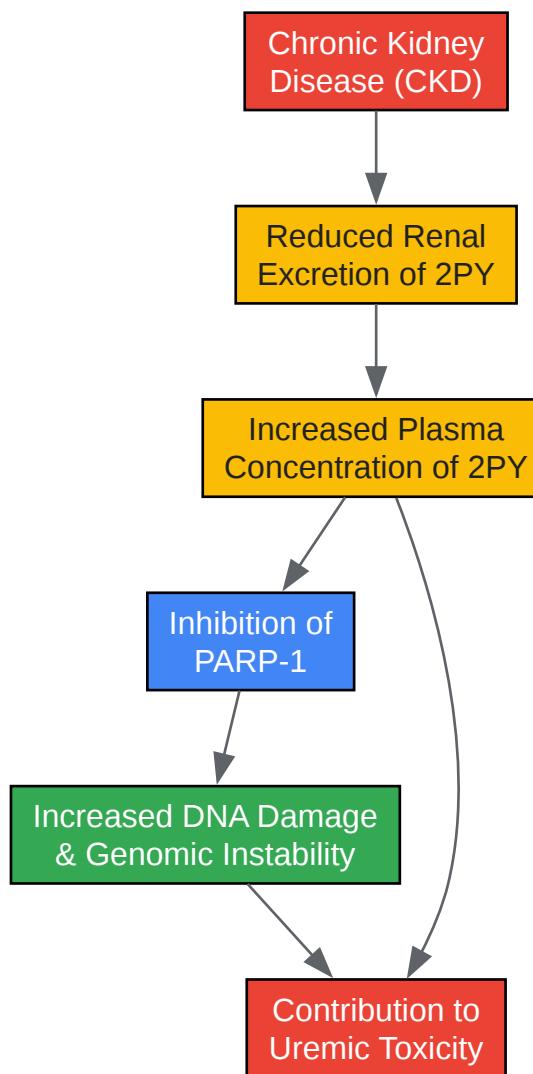

[Click to download full resolution via product page](#)

Figure 2: Workflow for the quantification of 2PY in urine by HPLC-UV.

Biological Significance and Clinical Relevance


Uremic Toxin in Chronic Kidney Disease (CKD)

2PY is recognized as a uremic toxin, a substance that accumulates in the body due to impaired renal function.^[1] As demonstrated in Table 1, the plasma concentrations of 2PY are significantly elevated in patients with CKD, particularly those on dialysis. This accumulation is a direct consequence of the kidneys' reduced ability to excrete the metabolite. The elevated levels of 2PY are thought to contribute to the systemic toxicity observed in uremia.

Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1)

One of the most significant biological activities of 2PY is its ability to inhibit PARP-1, an enzyme crucial for DNA repair and genomic stability.^{[6][13]} The IC₅₀ value for PARP-1 inhibition by 2PY is approximately 8 μ M, a concentration that is reached and often exceeded in the plasma of dialysis patients.^[1] This inhibition of PARP-1 by uremic concentrations of 2PY may have profound physiological consequences, potentially contributing to the increased DNA damage and genomic instability observed in patients with CKD.

Logical Relationship of 2PY in Chronic Kidney Disease

[Click to download full resolution via product page](#)

Figure 3: The role of 2PY in the pathophysiology of chronic kidney disease.

Conclusion

N1-Methyl-2-pyridone-5-carboxamide (2PY) is a critical metabolite in the nicotinamide pathway. Its accumulation in chronic kidney disease classifies it as a significant uremic toxin, with its inhibitory action on PARP-1 highlighting a potential mechanism for its toxicity. The analytical methods outlined in this guide provide a framework for the accurate quantification of 2PY, which is essential for further research into its physiological and pathological roles. A deeper understanding of 2PY metabolism and function will be vital for developing therapeutic strategies to mitigate its adverse effects in patients with renal impairment and for exploring its broader implications in cellular biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 3. The significance of NAD + metabolites and nicotinamide N-methyltransferase in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain [frontiersin.org]
- 7. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of the niacin metabolites 1-methylnicotinamide and 1-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of nicotinamide and metabolic products in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-methylpyridine-2-carboxamide (2PY): A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b122734#n-methylpyridine-2-carboxamide-as-a-metabolite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com